molecular formula C29H27F3N6O B3026086 Ponatinib D8 CAS No. 1562993-37-6

Ponatinib D8

Cat. No. B3026086
M. Wt: 540.6 g/mol
InChI Key: PHXJVRSECIGDHY-DHNBGMNGSA-N
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Description

Ponatinib D8 is an internal standard for the quantification of ponatinib . It is an orally bioavailable Bcr-Abl tyrosine kinase inhibitor . It inhibits the tyrosine kinase inhibitor-resistant mutant Bcr-Abl T315I, as well as Bcr-Abl Q252H, Bcr-Abl Y253F, Bcr-Abl M351T, and Bcr-Abl H396P mutants .


Synthesis Analysis

The synthesis of Ponatinib analogues has been reported in the literature . The inhibitory activity of these compounds against K562 and HL60 cells was comparable to that of Ponatinib .


Molecular Structure Analysis

Ponatinib D8 has a complex molecular structure. Its primary cellular target is the Bcr-Abl tyrosine kinase protein . The molecular mechanism by which Ponatinib overcomes mutations of BCR-ABL and some other targets has been explained .


Chemical Reactions Analysis

Ponatinib is a multi-target kinase inhibitor. Its primary cellular target is the Bcr-Abl tyrosine kinase protein which is constitutively active and promotes the progression of CML . This protein arises from the fused Bcr and Abl gene .


Physical And Chemical Properties Analysis

Ponatinib D8 has a molecular weight of 540.6 g/mol . Its molecular formula is C29H27F3N6O . The exact mass and monoisotopic mass of Ponatinib D8 are 540.27005796 g/mol .

Scientific Research Applications

Ponatinib in Systemic Mastocytosis and Mast Cell Leukemia

Ponatinib has shown effectiveness in inducing apoptosis in imatinib-resistant human mast cells, particularly against the D816V KIT mutation found in systemic mastocytosis and mast cell leukemia. It dephosphorylates mutant D816V KIT, silences β-catenin signaling, and triggers apoptosis, which is significant for treating patients with systemic mastocytosis harboring D816V KIT (Jin, Ding, & Pan, 2014).

Limitations in Brain Accumulation

Ponatinib and its active metabolite, N-Desmethyl Ponatinib, show limited accumulation in the brain due to efflux by transporters ABCB1 and ABCG2. This finding is important for considering pharmacological inhibition of these transporters in patients with brain metastases or significant expression of these transporters in malignant cells (Kort, van Hoppe, Sparidans, Wagenaar, Beijnen, & Schinkel, 2017).

Enhanced Anti-Leukemic Efficacy in Combination Therapy

The combination of ponatinib with the PI3K/mTOR dual-inhibitor VS-5584 shows synergistic anti-leukemic effects in treating chronic myeloid leukemia (CML). This combination reduces the required ponatinib dose and targets leukemic cells more effectively, which is promising for eliminating CML cells and leukemia stem cells selectively (Kayabaşı, Yelken, Aşık, Okcanoğlu, Sogutlu, Gasımlı, Susluer, Saydam, Avcı, & Gunduz, 2021).

Ponatinib as a Multitargeted Pan-FGFR Inhibitor

Research indicates that ponatinib is an effective multitargeted tyrosine kinase inhibitor with activity against various FGFR-amplified or mutated cancer models. It inhibits the in vitro kinase activity of all four FGFRs, demonstrating its potential in treating FGFR-driven cancers (Gozgit, Wong, Moran, Wardwell, Mohemmad, Narasimhan, Shakespeare, Wang, Clackson, & Rivera, 2012).

Combination with Hyper-CVAD in Acute Lymphoblastic Leukemia

The combination of ponatinib with hyper-CVAD chemotherapy is effective in treating Philadelphia chromosome-positive acute lymphoblastic leukemia, offering early sustained remissions (Jabbour, Kantarjian, Ravandi, Thomas, Huang, Faderl, Pemmaraju, Daver, Garcia-Manero, Sasaki, Cortes, Garris, Yin, Khoury, Jorgensen, Estrov, Bohannan, Konopleva, Kadia, Jain, Dinardo, Wierda, Jeanis, & O'Brien, 2015).

Ponatinib in FLT3-Driven Acute Myeloid Leukemia

Ponatinib shows potent activity in models of FLT3-driven acute myeloid leukemia and other hematologic malignancies, further supporting its investigation in patients with FLT3-ITD–driven AML (Gozgit, Wong, Wardwell, Tyner, Loriaux, Mohemmad, Narasimhan, Shakespeare, Wang, Druker, Clackson, & Rivera, 2011).

Ponatinib in Synergistic Combination with Midostaurin

Ponatinib, in combination with midostaurin (PKC412), demonstrates synergistic growth-inhibitory effects on neoplastic mast cells carrying KIT D816V. This combination is promising for advanced systemic mastocytosis treatment (Gleixner, Peter, Blatt, Suppan, Reiter, Radia, Hadzijusufovic, & Valent, 2013).

Safety And Hazards

Ponatinib D8 is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . Prior exposure to nilotinib was associated with a higher risk of arterial occlusive events .

Future Directions

Ponatinib is currently approved by the US Food and Drug Administration for patients with chronic myeloid leukemia and Philadelphia chromosome-positive acute lymphoblastic leukemia, specifically targeting the BCR-ABL gene mutation, T315I . Due to Ponatinib’s unique multi-targeted characteristics, further studies have demonstrated its ability to target other important tyrosine kinases (FGFR, PDGFR, SRC, RET, KIT, and FLT1) in other human malignancies . The association between prior exposure to nilotinib and a higher risk of post-ponatinib arterial occlusive events requires further validation .

properties

IUPAC Name

3-(2-imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methyl-N-[4-[(2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H27F3N6O/c1-20-5-6-22(16-21(20)8-10-25-18-33-27-4-3-11-34-38(25)27)28(39)35-24-9-7-23(26(17-24)29(30,31)32)19-37-14-12-36(2)13-15-37/h3-7,9,11,16-18H,12-15,19H2,1-2H3,(H,35,39)/i12D2,13D2,14D2,15D2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHXJVRSECIGDHY-DHNBGMNGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)CN3CCN(CC3)C)C(F)(F)F)C#CC4=CN=C5N4N=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(N(C(C(N1C)([2H])[2H])([2H])[2H])CC2=C(C=C(C=C2)NC(=O)C3=CC(=C(C=C3)C)C#CC4=CN=C5N4N=CC=C5)C(F)(F)F)([2H])[2H])[2H]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H27F3N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

540.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ponatinib D8

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
P Menna, U De Grazia, F Marchesi, G Minotti… - Chemotherapy, 2020 - karger.com
… PNT and ponatinib-D8 (PNT-D8) authentic standards were purchased from the Alsachim-Shimadzu Group Company (Illkirch, France). LCMS-grade water (W), acetonitrile (ACN), and …
Number of citations: 3 karger.com
T Sumimoto, R Nakahara, Y Suzuki… - Therapeutic Drug …, 2022 - ingentaconnect.com
… N-desmethyl-imatinib-D8, 500 ng/mL for nilotinib-D3, 100 ng/mL for dasatinib-D8, 100 ng/mL for bosutinib-D8, 50 ng/mL for ponatinib-D8, and 300 ng/mL for Ndesmethyl-ponatinib-D8. …
Number of citations: 2 www.ingentaconnect.com
ZX Guo, YE Wu, HY Shi, J van den Anker… - … of Pharmaceutical and …, 2023 - Elsevier
Currently, the use of targeted drugs such as tyrosine kinase inhibitors (TKIs) plays an important role in clinical therapy. As the number of approved TKIs continues to increase, existing …
Number of citations: 2 www.sciencedirect.com
D Koller, V Vaitsekhovich, C Mba, JL Steegmann… - Talanta, 2020 - Elsevier
Therapeutic drug monitoring (TDM) help to improve treatment efficacy and safety. Therefore, a simple and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) …
Number of citations: 48 www.sciencedirect.com

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